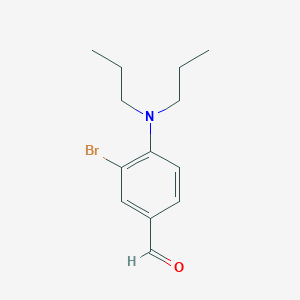
Aldh1A3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALDH1A3-IN-1 is a small molecule inhibitor specifically designed to target aldehyde dehydrogenase 1A3 (ALDH1A3). ALDH1A3 is an enzyme that plays a critical role in the oxidation of aldehydes to carboxylic acids, which is essential for various physiological processes. Overexpression of ALDH1A3 has been linked to cancer progression, particularly in cancer stem cells, making it a promising target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALDH1A3-IN-1 typically involves the design and preparation of benzyloxybenzaldehyde derivatives. These derivatives are synthesized through a series of chemical reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry may be employed to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: ALDH1A3-IN-1 primarily undergoes oxidation and reduction reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with various reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
ALDH1A3-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of ALDH1A3 in various biochemical pathways. In biology, it helps in understanding the function of ALDH1A3 in cellular processes and its involvement in cancer stem cell biology. In medicine, this compound is being investigated as a potential therapeutic agent for targeting cancer stem cells and overcoming chemoresistance. In industry, it may be used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of ALDH1A3-IN-1 involves the inhibition of the ALDH1A3 enzyme. By binding to the active site of ALDH1A3, this compound prevents the enzyme from catalyzing the oxidation of aldehydes to carboxylic acids. This inhibition disrupts the metabolic pathways that rely on ALDH1A3 activity, leading to the suppression of cancer stem cell proliferation and survival. The molecular targets and pathways involved include the retinoic acid signaling pathway and various cell signaling pathways associated with cancer progression .
Comparison with Similar Compounds
ALDH1A3-IN-1 is unique in its high selectivity and potency for ALDH1A3 compared to other similar compounds. Similar compounds include other ALDH inhibitors such as ABMM-15 and ABMM-16, which also target ALDH1A3 but may have different selectivity profiles and cytotoxicity levels. This compound stands out due to its specific design to minimize off-target effects and enhance therapeutic efficacy .
List of Similar Compounds:- ABMM-15
- ABMM-16
- ABMM-6
- ABMM-24
- ABMM-32
These compounds share a similar benzyloxybenzaldehyde scaffold but differ in their specific chemical modifications and biological activities .
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
3-bromo-4-(dipropylamino)benzaldehyde |
InChI |
InChI=1S/C13H18BrNO/c1-3-7-15(8-4-2)13-6-5-11(10-16)9-12(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
WIBRZAPMVFXQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



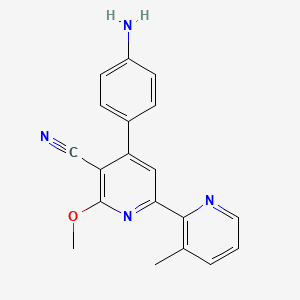
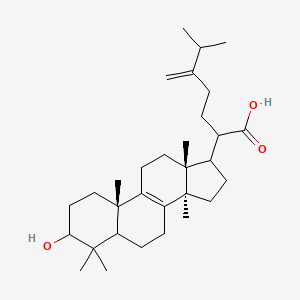
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)

![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)
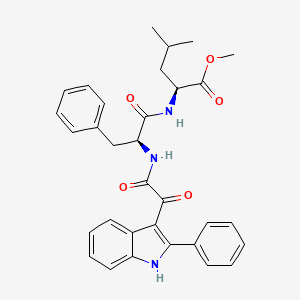
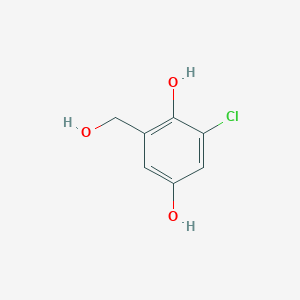
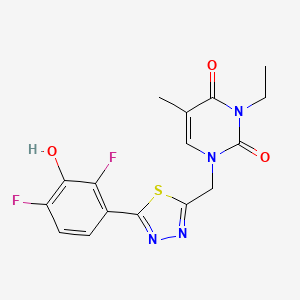
![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)
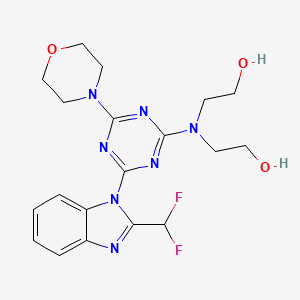
![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)
